4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Seeking a polysubstituted 1,5-naphthyridine with orthogonal handles for medicinal chemistry? This fluorinated building block offers unique synthetic utility. - **Key Features:** 4-bromo for cross-coupling (Suzuki-Miyaura), 6-methoxy (donor), and 2-trifluoromethyl (acceptor, enhances metabolic stability). - **Quality:** ≥98% purity with batch-specific NMR/HPLC/GC data. - **Reliability:** Verified quality control reduces downstream purification risk.

Molecular Formula C10H6BrF3N2O
Molecular Weight 307.07 g/mol
CAS No. 1565779-84-1
Cat. No. B3243393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
CAS1565779-84-1
Molecular FormulaC10H6BrF3N2O
Molecular Weight307.07 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=C(C=C2Br)C(F)(F)F
InChIInChI=1S/C10H6BrF3N2O/c1-17-8-3-2-6-9(16-8)5(11)4-7(15-6)10(12,13)14/h2-4H,1H3
InChIKeyUQVSTQTZZCPDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: Identification & Procurement


4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (CAS 1565779-84-1) is a polysubstituted 1,5-naphthyridine derivative characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position on the bicyclic naphthyridine core . The molecular formula is C10H6BrF3N2O, with a molecular weight of 307.07 g/mol . This compound is classified as a fluorinated heterocyclic building block, specifically a "含氟砌块类化合物" (fluorinated building block) . Its combination of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents, along with a reactive halogen handle (bromine), confers distinct physicochemical properties and synthetic utility that differentiate it from simpler naphthyridine analogs . Available purity specifications from vendors range from 95% to 98% (NLT 98%), with batch-specific analytical data (NMR, HPLC, GC) provided upon request .

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: Why Substitution Fails


Direct substitution of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine with simpler, unsubstituted, or differently substituted 1,5-naphthyridine analogs is precluded by its unique and orthogonal synthetic handles. The 4-bromo substituent provides a specific site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are not accessible in the non-brominated parent 1,5-naphthyridine [1]. The presence of the strong electron-withdrawing trifluoromethyl group at the 2-position significantly alters the electronic environment of the naphthyridine ring, affecting both its reactivity in subsequent transformations and its potential biological interactions compared to non-fluorinated or mono-substituted analogs . Furthermore, the 6-methoxy group acts as an electron-donating substituent, which, in concert with the 2-trifluoromethyl group, establishes a unique push-pull electronic system absent in simpler 4-bromo-1,5-naphthyridine . Therefore, a generic 1,5-naphthyridine derivative cannot serve as a viable synthetic equivalent or pharmacological surrogate for this specific polysubstituted scaffold.

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: Differentiation Evidence


Orthogonal Bromo Handle vs. Parent Naphthyridine

Unlike the unsubstituted parent 1,5-naphthyridine, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine possesses a specific, orthogonal synthetic handle at the 4-position in the form of a bromine atom. This bromine is a key functional group enabling transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamentally impossible with the non-halogenated parent compound [1]. The presence of the 2-trifluoromethyl and 6-methoxy groups further modulates the electronic nature of the ring, potentially influencing the reactivity and regioselectivity of these coupling events compared to a simple 4-bromo-1,5-naphthyridine .

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Trifluoromethyl Group: Lipophilicity & Stability

The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the 1,5-naphthyridine scaffold is a strategic modification known to significantly enhance lipophilicity and metabolic stability in drug candidates . While direct experimental logP values for this specific compound are not reported in the public domain, the presence of the trifluoromethyl group is a well-established principle in medicinal chemistry for improving membrane permeability and reducing oxidative metabolism . This is a key differentiator from non-fluorinated analogs, such as 4-bromo-1,5-naphthyridine (CAS 90001-34-6), which lacks the electron-withdrawing and lipophilic properties conferred by the -CF3 group [1].

Drug Design Medicinal Chemistry Physicochemical Properties

Differentiated Purity & Quality Control

Vendor specifications for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine demonstrate a high and quantifiable level of purity. Suppliers report standard purities of 95% , 97% , and NLT 98% . Critically, these purity levels are supported by batch-specific analytical data, including NMR, HPLC, and GC, which are available upon request . In contrast, many simpler or less specialized 1,5-naphthyridine building blocks may be offered only at a lower purity grade (e.g., 90-95%) without the same level of documented batch analysis. The availability of this detailed quality documentation reduces the time and cost associated with in-house re-purification and characterization, a key factor in procurement decisions for time-sensitive research projects.

Quality Assurance Analytical Chemistry Procurement

SAR-Driven Biological Activity Potential

While no direct biological data for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is available in the public domain, the broader 1,5-naphthyridine class has demonstrated significant and quantifiable activity across multiple therapeutic targets. For example, optimized 1,5-naphthyridine analogs have been reported as novel bacterial topoisomerase inhibitors (NBTIs) with broad-spectrum antibacterial activity, showing IC50 values in the range of 1.7–13.2 µg/mL against DNA gyrase [1]. Furthermore, specific 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, with in vivo efficacy [2]. The unique substitution pattern of the target compound (4-Br, 6-OMe, 2-CF3) positions it as a distinct starting point for exploring SAR in these and other target classes, differing from the substitution patterns reported in these class-level studies. The combination of a halogen, an electron-donating group, and a lipophilic electron-withdrawing group is a common motif in potent kinase inhibitors and antibacterial agents, suggesting a non-zero probability of unique target engagement or potency profiles that would not be replicated by analogs lacking one or more of these substituents.

Antibacterial Kinase Inhibition SAR

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: Application Scenarios


Cross-Coupling Precursor for Heterocycle Synthesis

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions due to the presence of the reactive 4-bromo substituent. The demonstrated utility of a structurally analogous compound, ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, in the synthesis of canthin-6-one alkaloids via Pd-catalyzed Suzuki-Miyaura coupling validates the reactivity of the 4-bromo-6-methoxy-1,5-naphthyridine core [1]. The additional 2-trifluoromethyl group in the target compound provides a unique electronic environment that can be leveraged to install a wide variety of aryl and heteroaryl groups at the 4-position, enabling the rapid generation of diverse, fluorinated heterocyclic libraries for drug discovery programs [1].

Scaffold for Fluorinated Drug Libraries

The presence of the trifluoromethyl group at the 2-position is a key driver for its use in medicinal chemistry. The -CF3 group is known to enhance metabolic stability and membrane permeability [1]. This makes 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine a privileged starting point for synthesizing focused libraries of fluorinated analogs targeting a range of therapeutic areas, including antibacterial and kinase inhibition, where 1,5-naphthyridine cores have shown established activity [2]. Its distinct substitution pattern (4-Br, 6-OMe, 2-CF3) allows for exploration of structure-activity relationships (SAR) not possible with simpler or non-fluorinated analogs, offering a potential avenue for discovering novel leads with improved pharmacokinetic profiles [1][3].

Building Block for High-Purity Intermediates

The availability of this compound with verified purity levels of 95% to 98% (NLT 98%) and batch-specific analytical documentation (NMR, HPLC, GC) makes it a reliable choice for use as an intermediate in multi-step synthetic sequences where purity of early-stage building blocks is critical for overall yield and final product quality [1][2]. This level of quality control reduces the need for additional purification steps and minimizes the risk of introducing unknown impurities that could confound biological assays or downstream chemistry. This is a tangible procurement advantage over less rigorously characterized 1,5-naphthyridine building blocks.

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